4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide
Description
4-Hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a hydroxy group at position 4, methyl substituents at positions 5 and 7, and an imidazole-containing ethyl side chain at the carboxamide nitrogen. Its synthesis likely involves coupling of a quinoline-3-carboxylic acid derivative with 2-(1H-imidazol-4-yl)ethylamine using carbodiimide-based reagents (e.g., EDCI/HOBt), as seen in analogous carboxamide syntheses .
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-5,7-dimethyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-10-5-11(2)15-14(6-10)20-8-13(16(15)22)17(23)19-4-3-12-7-18-9-21-12/h5-9H,3-4H2,1-2H3,(H,18,21)(H,19,23)(H,20,22) |
InChI Key |
VASLNZSMSBMOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)NCCC3=CN=CN3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The hydroxy and dimethyl groups are introduced via electrophilic aromatic substitution reactions. The imidazole moiety can be attached through a nucleophilic substitution reaction, and the carboxamide group is introduced via amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents would be chosen to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.
Substitution: The quinoline core can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of halogenated or nitro-substituted quinolines.
Scientific Research Applications
4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Quinoline-3-carboxamide derivatives are well-studied for their pharmacological properties. Below is a detailed comparison with structurally or functionally related compounds:
Key Findings:
In contrast, adamantyl groups (e.g., in compound 52) prioritize lipophilicity, favoring blood-brain barrier penetration . Chloro substituents (e.g., in compound 3a or 52) are associated with increased electrophilicity and binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Synthetic Accessibility: The target compound’s synthesis is more complex than pyrazole derivatives (e.g., 3a–3p) due to the imidazole-ethylamine coupling step, which may require optimized conditions to avoid side reactions . Adamantyl-containing analogues (e.g., 52) involve multi-step functionalization of the quinoline core, increasing synthetic difficulty .
Physicochemical Properties: The hydroxy group at position 4 in the target compound improves aqueous solubility compared to 4-oxo analogues (e.g., 52 or 74), which are more lipophilic but prone to keto-enol tautomerism . Methyl groups at positions 5 and 7 likely shield the quinoline core from oxidative metabolism, enhancing plasma stability relative to unsubstituted derivatives.
Biological Activity
4-Hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide is a novel compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. The imidazole moiety plays a crucial role in enhancing the compound's affinity for biological targets, while the quinoline backbone contributes to its pharmacological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways.
Case Study: Antibacterial Evaluation
Research conducted on the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 16.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-5,7-dimethylquinoline-3-carboxamide have also been investigated. The compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
The anti-inflammatory mechanism is primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory responses.
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